Boiling Point Depression: Ortho-Fluoro Isomer Is 5.2°C More Volatile Than Para Isomer
The ortho-fluorine substitution lowers the boiling point of 2-(2-fluorophenyl)acetaldehyde relative to the para isomer. Target compound boiling point is 199.4 ± 15.0 °C at 760 mmHg (predicted) . The para isomer (CAS 1736-67-0) boils at 204.6 ± 15.0 °C at 760 mmHg (predicted) . This 5.2 °C difference, while modest in absolute terms, is significant for vacuum distillation separation of isomer mixtures and for process engineers designing purification protocols where thermal exposure must be minimized to prevent aldehyde oxidation or polymerization.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 199.4 ± 15.0 °C |
| Comparator Or Baseline | 2-(4-Fluorophenyl)acetaldehyde (para isomer): 204.6 ± 15.0 °C |
| Quantified Difference | Δ = −5.2 °C (ortho boils lower than para) |
| Conditions | Predicted boiling point at standard atmospheric pressure (760 mmHg); ACD/Labs or equivalent prediction algorithm |
Why This Matters
The lower boiling point of the ortho isomer directly impacts distillation-based purification strategies and thermal stability considerations during large-scale synthesis, providing a practical selection criterion for process chemists.
